molecular formula C23H23N5OS B2668976 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide CAS No. 896305-16-1

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide

Cat. No.: B2668976
CAS No.: 896305-16-1
M. Wt: 417.53
InChI Key: NKMQCBUJTWUMNA-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 3-position with a sulfanyl-linked acetamide group (N-(2-ethylphenyl)) and at the 4- and 5-positions with a 1H-pyrrol-1-yl group and a benzyl moiety, respectively. The 2-ethylphenyl acetamide tail may influence steric interactions and solubility.

Properties

IUPAC Name

2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5OS/c1-2-19-12-6-7-13-20(19)24-22(29)17-30-23-26-25-21(16-18-10-4-3-5-11-18)28(23)27-14-8-9-15-27/h3-15H,2,16-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKMQCBUJTWUMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrrole and triazole intermediates, which are then coupled through a series of reactions involving sulfanyl and acetamide groups. Common reagents used in these reactions include benzyl bromide, pyrrole, and various triazole precursors. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be precisely controlled. The use of automated systems to monitor and adjust temperature, pressure, and reagent concentrations would be essential to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction pathway and conditions employed .

Mechanism of Action

The mechanism of action of 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Pyridinyl vs. Benzyl/Pyrrole Substituents

  • VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide):

    • Replaces the benzyl group with a pyridinyl ring and substitutes the pyrrole with an ethyl group.
    • Demonstrates potent Orco agonism (EC₅₀ ~2.5 µM), critical for insect olfactory receptor studies .
    • The pyridinyl group enhances water solubility compared to the benzyl group in the target compound.
  • OLC-12 (2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)acetamide):

    • Features a 4-pyridinyl group and an isopropylphenyl acetamide.
    • Shows higher metabolic stability than VUAA1 due to the bulky isopropyl group .

Methoxybenzyl and Trifluoromethylphenyl Derivatives

  • The trifluoromethylphenyl acetamide introduces strong electronegativity, improving membrane permeability .

Substituent Effects on Acetamide Tail

  • Methylsulfanylbenzyl substituent adds steric bulk, which may reduce off-target interactions compared to the target compound’s benzyl group .
  • 4-Methylphenyl acetamide tail balances hydrophobicity and solubility .

Table 1: Key Physicochemical Properties of Selected Analogs

Compound Name Substituents (Triazole 4/5 Positions) Acetamide Tail Melting Point (°C) Yield (%) Notable Activity
Target Compound 1H-Pyrrol-1-yl, Benzyl N-(2-ethylphenyl) N/A N/A N/A
VUAA1 Ethyl, 3-Pyridinyl N-(4-ethylphenyl) N/A N/A Orco agonist (EC₅₀ ~2.5 µM)
6c () Allyl, Pyridin-2-yl N/A (Free thiol) 174–176 83 N/A
2-{[5-(4-Methoxybenzyl)... () 1H-Pyrrol-1-yl, 4-Methoxybenzyl N-(2-trifluoromethyl) N/A N/A N/A
N-(2-Chlorophenyl)... () Phenyl, 4-(Methylsulfanyl)benzyl N-(2-chlorophenyl) N/A N/A Antiproliferative (IC₅₀ pending)

Biological Activity

The compound 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity.

Structural Characteristics

The molecular formula of this compound is C23H23N5OSC_{23}H_{23}N_{5}OS, with a molecular weight of approximately 417.53 g/mol. The unique structural features include:

  • Triazole Ring : Known for its broad-spectrum biological activities.
  • Pyrrole Moiety : Contributes to the compound's interaction with various biological targets.
  • Sulfanyl Group : Implicates potential reactivity and binding capabilities.

Synthesis

The synthesis typically involves multi-step reactions, optimizing conditions such as temperature and solvent choice. Key steps include:

  • Formation of the Triazole Ring : Utilizing hydrazine derivatives and carbonyl compounds.
  • Introduction of the Pyrrole Moiety : Achieved through cyclocondensation reactions.
  • Final Acetamide Formation : Involves coupling reactions with ethylphenyl derivatives.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Antimicrobial Activity

Studies have shown that derivatives of triazole compounds often display significant antimicrobial properties. For instance, related compounds have been tested against various Gram-positive and Gram-negative bacteria, demonstrating effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The compound has been evaluated for its anticancer potential. In vitro studies suggest that it may inhibit cell proliferation in cancer cell lines, potentially by inducing apoptosis or disrupting cell cycle progression .

Anticonvulsant Properties

Preliminary investigations suggest anticonvulsant activity, which could be attributed to modulation of neurotransmitter systems .

The biological activity is hypothesized to stem from the compound's ability to interact with specific enzymes or receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular processes such as metabolism and proliferation.
  • Receptor Binding : Potential binding to receptors involved in neurotransmission or immune response has been suggested.

Comparative Analysis

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided in Table 1:

Compound NameStructural FeaturesBiological Activity
1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-[5-methyl(1,2,4)triazol-3-yl]sulfanylacetamideSimilar triazole and sulfanyl structureAntimicrobial
N-(1,3-benzothiazol-2-yl)-2-{[5-benzyl-4-(4-chlorophenyl)-4H-triazol-3-yl]thio}acetamideFeatures a benzothiazole moietyAnticancer
5-(4-methoxyphenyl)-4H-triazol-3-thiolA simpler triazole derivativeAntioxidant

This table illustrates how the intricate combination of functional groups in **this compound may confer distinct biological activities compared to its analogs.

Case Studies

Several case studies have focused on the biological evaluation of triazole derivatives:

  • Antibacterial Screening : A study evaluated various triazole derivatives against S. aureus and E. coli, finding significant inhibition rates for certain compounds at concentrations as low as 1 mM .
  • Anticancer Efficacy : Another study reported that specific triazole derivatives exhibited cytotoxic effects on breast cancer cell lines, with IC50 values indicating potency comparable to standard chemotherapeutics .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide, and what challenges arise during multi-step synthesis?

  • Methodological Answer : Synthesis typically involves sequential steps: (i) formation of the triazole-thiol intermediate via cyclization of hydrazides and thiocyanate derivatives under reflux (ethanol/NaOH), and (ii) coupling with 2-chloroacetonitrile or analogous acetamide precursors in DMF with a base catalyst . Challenges include optimizing regioselectivity during triazole ring formation and minimizing side reactions (e.g., oxidation of sulfanyl groups). Purity is ensured via column chromatography and recrystallization .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assigns protons and carbons in the triazole, benzyl, and pyrrole moieties. Aromatic protons in the 2-ethylphenyl group appear as distinct multiplets (δ 6.5–7.5 ppm) .
  • IR Spectroscopy : Confirms sulfanyl (C–S stretch at ~600–700 cm⁻¹) and amide (N–H bend at ~1550 cm⁻¹) groups .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₃H₂₃N₅O₂S: 457.15 g/mol) .

Q. How does the compound’s structural diversity (triazole, pyrrole, sulfanyl groups) influence its reactivity in derivatization studies?

  • Methodological Answer : The sulfanyl group enables nucleophilic substitution (e.g., alkylation), while the triazole ring participates in coordination chemistry (e.g., metal complexation for catalytic studies). The pyrrole moiety may undergo electrophilic substitution, enabling functionalization for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity in large-scale synthesis?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial designs to screen variables (temperature, solvent, catalyst loading). For example, Zeolite (Y-H) in pyridine at 150°C enhances coupling efficiency .
  • In Situ Monitoring : Employ HPLC or TLC to track intermediate formation and adjust reaction time dynamically .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .

Q. What computational strategies predict the compound’s bioactivity and guide SAR studies?

  • Methodological Answer :

  • Molecular Docking : Simulate interactions with biological targets (e.g., kinases, cytochrome P450) using AutoDock Vina or Schrödinger Suite. Focus on triazole and acetamide regions for hydrogen bonding .
  • QSAR Modeling : Correlate substituent effects (e.g., benzyl vs. pyridinyl groups) with bioactivity data (e.g., IC₅₀ values) to prioritize synthetic targets .
  • DFT Calculations : Analyze electron density maps to predict regioselectivity in derivatization reactions .

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?

  • Methodological Answer :

  • Assay Validation : Standardize protocols (e.g., cell line viability assays vs. enzymatic inhibition) to reduce variability. Include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolic Stability Testing : Use liver microsomes to assess if discrepancies arise from rapid degradation in certain assays .
  • Data Normalization : Apply statistical tools (ANOVA, Bland-Altman plots) to identify outliers and systemic errors .

Q. What advanced characterization methods resolve ambiguities in the compound’s solid-state structure?

  • Methodological Answer :

  • X-ray Crystallography : Determines 3D conformation, including dihedral angles between triazole and benzyl groups (e.g., ~85° for similar derivatives) .
  • Dynamic NMR : Analyzes rotational barriers in the acetamide group under variable-temperature conditions .
  • SC-XRD (Single-Crystal X-ray Diffraction) : Resolves polymorphism issues, critical for patent applications .

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